3-oxo-N-phenylpentanamide
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Overview
Description
3-oxo-N-phenylpentanamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a white solid with a melting point of 85-87°C . This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-oxo-N-phenylpentanamide can be synthesized through an amidation reaction between isobutyryl acetate and aniline. The reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst . The reaction involves the removal of alcohol generated during the process, and the excess isobutyryl acetate can be recycled to obtain high-purity this compound . This method is efficient, environmentally friendly, and suitable for industrial production.
Industrial Production Methods
In industrial settings, continuous flow synthesis technology is employed to produce this compound. This method achieves a high yield of 94% within a residence time of 15 minutes . The process involves kinetic studies and computational fluid dynamics (CFD) calculations to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-oxo-N-phenylpentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of atorvastatin calcium, it undergoes a series of reactions, including amidation and lactonization, to form the final product . The compound’s reactivity is influenced by the presence of functional groups, which dictate its behavior in various chemical reactions.
Comparison with Similar Compounds
3-oxo-N-phenylpentanamide can be compared with similar compounds such as:
4-methyl-3-oxo-N-phenylpentanamide: This compound has a similar structure but with a methyl group at the fourth position.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This derivative includes additional phenyl and fluorophenyl groups, making it more complex.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis.
Properties
CAS No. |
16682-97-6 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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